molecular formula C14H11N3 B2663637 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine CAS No. 1493424-51-3

4-(3-Phenyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B2663637
CAS No.: 1493424-51-3
M. Wt: 221.263
InChI Key: RCWQPOFTXGCZDY-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1H-pyrazole with a pyridine derivative under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, where the pyrazole and pyridine rings are linked through a carbon-carbon bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazole-pyridine derivatives with varying functional groups.

Scientific Research Applications

4-(3-Phenyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Phenyl-1H-pyrazol-1-yl)pyridine is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(3-phenylpyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-4-12(5-3-1)14-8-11-17(16-14)13-6-9-15-10-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWQPOFTXGCZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493424-51-3
Record name 4-(3-phenyl-1H-pyrazol-1-yl)pyridine
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